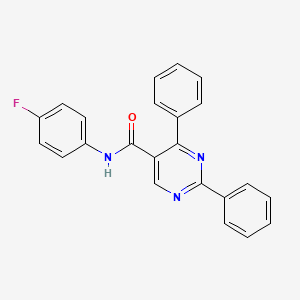

N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide, also known as PD0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was developed as a potential anticancer agent and has shown promising results in preclinical studies.

Scientific Research Applications

N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, melanoma, and glioblastoma. This compound works by blocking the activity of CDK4/6, which are important regulators of cell cycle progression. By inhibiting CDK4/6, this compound prevents cancer cells from dividing and proliferating. This compound has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling and metabolism . The downstream effects of these interactions could include changes in gene expression, protein synthesis, and cellular function.

Pharmacokinetics

Similar compounds have been shown to have good pharmacokinetic properties, suggesting that this compound may also have favorable adme characteristics . The bioavailability of the compound could be influenced by factors such as its chemical structure, formulation, and route of administration.

Result of Action

Based on the activities of similar compounds, it could potentially influence a variety of cellular processes, leading to changes in cell function and potentially exerting therapeutic effects .

Action Environment

The action, efficacy, and stability of N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide could be influenced by various environmental factors. These could include the physiological environment within the body (such as pH and temperature), the presence of other substances (such as proteins and lipids), and external factors (such as light and humidity)

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It is also available commercially and can be easily obtained for research purposes. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means it may have off-target effects on other kinases. It also has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

For N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide include investigating its use in combination with other anticancer agents, such as immunotherapy and targeted therapy. This compound may also have potential applications in other diseases, such as neurodegenerative disorders and viral infections. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

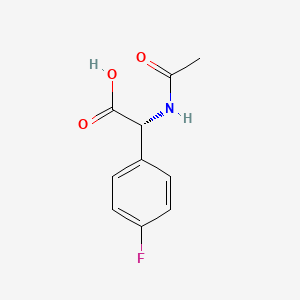

N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-fluoroaniline with 2,4-dichloro-5-nitropyrimidine, followed by reduction and coupling reactions. The final product is obtained after purification and isolation steps. The synthesis method has been optimized to produce high yields and purity of this compound.

properties

IUPAC Name |

N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVUTYNVYQQBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2389034.png)

![ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate](/img/structure/B2389039.png)

![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)

![2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide](/img/structure/B2389045.png)

![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2389051.png)